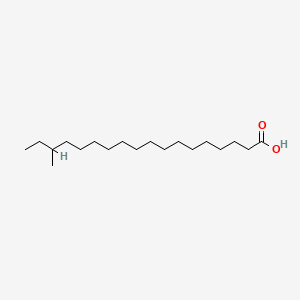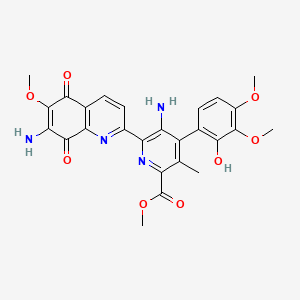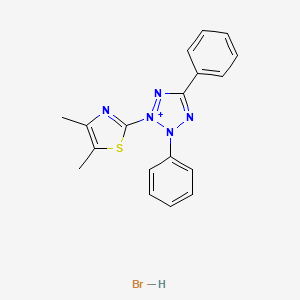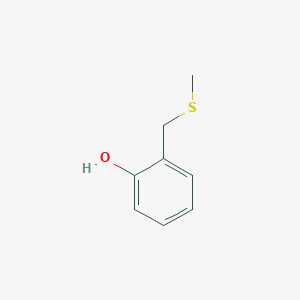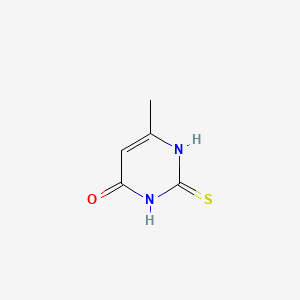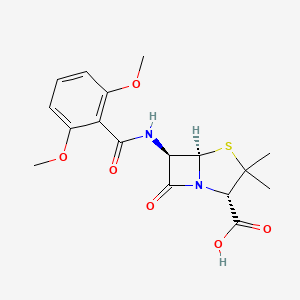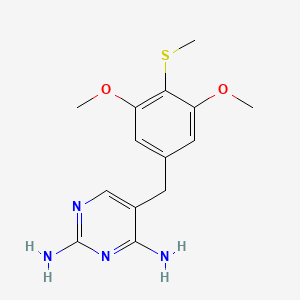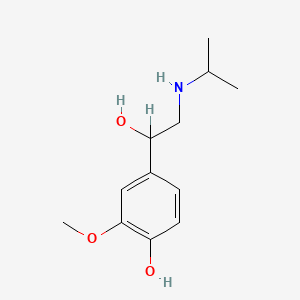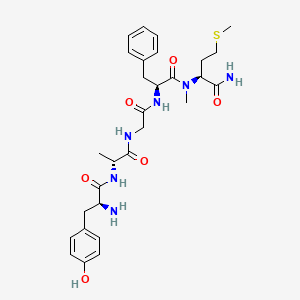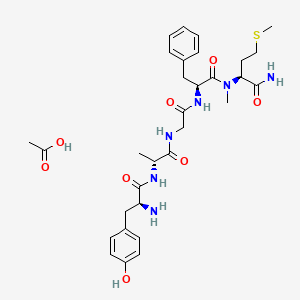
MG-115
Vue d'ensemble
Description
Z-LL-Nva-CHO, also known as MG-115, is a potent and reversible inhibitor of proteasome, with K i s of 21 nM and 35 nM for 20S and 26S proteasome, respectively . It specifically inhibits the chymotrypsin-like activity of the proteasome and induces p53-dependent apoptosis .
Synthesis Analysis
While specific synthesis details for Z-LL-Nva-CHO were not found, it’s worth noting that metabolic engineering of CHO cells has been explored for the development of a robust protein production platform .Molecular Structure Analysis
Z-LL-Nva-CHO contains a total of 72 bonds; 33 non-H bonds, 10 multiple bonds, 15 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 secondary amides (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 aldehyde .Chemical Reactions Analysis
This compound is a potent, reversible peptide aldehyde inhibitor of proteasome chymotrypsin-like and caspase-like activities. It induces p53 dependent apoptosis. Blockade of proteasomal degradation by MG115 can activate autophagy .Physical And Chemical Properties Analysis
Z-LL-Nva-CHO has a molecular weight of 461.6 g/mol . It is a solid substance and its solubility is ≥23.08 mg/mL in DMSO, insoluble in H2O, and ≥26.5 mg/mL in EtOH .Applications De Recherche Scientifique
Inhibition du protéasome
MG-115 est un puissant inhibiteur réversible du protéasome . Il inhibe spécifiquement l'activité de type chymotrypsine du protéasome . Les protéasomes sont des complexes protéiques qui dégradent les protéines inutiles ou endommagées par protéolyse, une réaction chimique qui rompt les liaisons peptidiques. En inhibant ce processus, this compound peut affecter divers processus cellulaires.
Induction de l'apoptose
This compound a été montré pour induire l'apoptose dans les cellules Rat-1 et PC12 via une voie dépendante de p53 . L'apoptose est une forme de mort cellulaire programmée qui se produit dans les organismes multicellulaires, qui joue un rôle crucial dans le maintien de la santé des organismes en éliminant les cellules vieilles, les cellules inutiles et les cellules malsaines.
Activation de l'autophagie
Le système ubiquitine-protéasome (UPS) et l'autophagie servent de deux systèmes de dégradation des protéines complémentaires et régulés de manière réciproque. Le blocage de l'UPS par this compound active l'autophagie . L'autophagie est un processus cellulaire utilisé pour éliminer les composants inutiles ou dysfonctionnels. Elle permet la dégradation et le recyclage ordonnés des composants cellulaires.
Inhibition des cathépsines et des calpaïnes
This compound peut également inhiber les cathépsines et les calpaïnes . Les cathépsines sont des protéases que l'on trouve chez tous les animaux ainsi que chez d'autres organismes, et jouent un rôle vital dans le renouvellement cellulaire des mammifères. Les calpaïnes sont une famille de protéases à cystéine dépendantes du calcium impliquées dans la transduction du signal dans une variété de processus cellulaires.
Réduction de la dégradation des protéines ubiquitinées
This compound réduit la dégradation des protéines ubiquitinées . L'ubiquitination est un processus par lequel les protéines sont marquées pour dégradation au sein d'une cellule. La réduction de ce processus signifie que davantage de ces protéines peuvent s'accumuler à l'intérieur de la cellule.
Blocage de la conversion protéolytique des précurseurs protéiques
This compound bloque la conversion protéolytique des précurseurs protéiques . Cela signifie qu'il peut empêcher la conversion de ces précurseurs en forme active de la protéine.
Mécanisme D'action
Propriétés
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O5/c1-6-10-20(15-29)26-23(30)21(13-17(2)3)27-24(31)22(14-18(4)5)28-25(32)33-16-19-11-8-7-9-12-19/h7-9,11-12,15,17-18,20-22H,6,10,13-14,16H2,1-5H3,(H,26,30)(H,27,31)(H,28,32)/t20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJRGURBLQWEOU-FKBYEOEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432100 | |
| Record name | MG-115 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133407-86-0 | |
| Record name | MG-115 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of MG-115?
A1: this compound primarily targets the proteasome, a cellular complex responsible for degrading damaged or unnecessary proteins. [, , , ]
Q2: How does this compound interact with the proteasome?
A2: this compound binds to the catalytic sites of the proteasome, specifically the chymotrypsin-like activity site, inhibiting its function. This leads to the accumulation of proteins normally targeted for degradation. [, ]
Q3: Does this compound affect other proteolytic enzymes besides the proteasome?
A3: While this compound demonstrates high specificity for the proteasome, research suggests potential interactions with other proteolytic enzymes like calpains, though their inhibition doesn't seem to significantly alter cellular tau levels in certain models. [, ]
Q4: What are the downstream effects of proteasome inhibition by this compound?
A4: Proteasome inhibition by this compound triggers a cascade of events, including:
- Accumulation of polyubiquitinated proteins. []
- Disruption of cellular processes reliant on protein degradation, such as cell cycle regulation, signal transduction, and apoptosis. [, , ]
- Activation of stress response pathways. []
- Potential induction of apoptosis in specific cell types. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C22H35N3O5, and its molecular weight is 421.53 g/mol. []
Q6: Is there spectroscopic data available for this compound?
A6: While specific spectroscopic data isn't extensively detailed within the provided research, its structure can be characterized using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). []
Q7: How does the structure of this compound contribute to its proteasome inhibitory activity?
A7: The peptide-like structure of this compound, particularly the presence of leucine and norvaline residues, is crucial for its binding affinity to the proteasome's active site. [, ]
Q8: In which biological systems and disease models has this compound been studied?
A8: this compound has been explored in a range of biological systems, including:
- Mammalian cell lines (e.g., human neuroblastoma, breast cancer, colorectal cancer cells). [, , , , ]
- Primary cells (e.g., rat hippocampal neurons, human umbilical vein endothelial cells). [, , ]
- Sea urchin fertilization. []
- Plant stress responses. []
- Parasite development (e.g., Leishmania donovani, Schistosoma mansoni). [, ]
Q9: Can this compound be used to study protein degradation pathways?
A9: Yes, this compound is a valuable tool for investigating protein degradation pathways, particularly those involving the ubiquitin-proteasome system. Researchers can utilize this compound to inhibit proteasome activity and study the subsequent effects on protein accumulation, signaling cascades, and cellular responses. [, , ]
Q10: What are the limitations of using this compound in research and potential therapeutic applications?
A10: Despite its utility, this compound has limitations:
- Off-target effects: While considered specific for the proteasome, potential interactions with other cellular components need thorough investigation. [, ]
- Toxicity: High doses or prolonged exposure to this compound may lead to cellular toxicity, underscoring the need for careful dose optimization in any future therapeutic applications. [, ]
- Resistance: As with many therapeutic agents, the development of resistance to this compound is a possibility that requires further research and potential strategies to overcome. []
Q11: What are the key areas for future research on this compound?
A11: Several research avenues warrant further exploration:
- Comprehensive understanding of its SAR: Investigating how structural modifications to this compound impact its activity, potency, and selectivity will be crucial for developing more targeted and effective proteasome inhibitors. [, ]
- Elucidating resistance mechanisms: Identifying the mechanisms underlying potential resistance to this compound and developing strategies to circumvent them will be critical for its long-term therapeutic potential. []
- Improving its pharmacological properties: Research focusing on enhancing this compound's stability, solubility, and bioavailability through novel formulation strategies or structural modifications could improve its therapeutic applicability. [, ]
- Exploring its potential in combination therapies: Investigating the efficacy of this compound in combination with other therapeutic agents, particularly in the context of cancer and neurodegenerative diseases, could reveal synergistic effects and enhance treatment outcomes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



